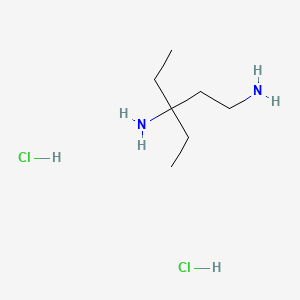
3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole is a fluorinated derivative of tetrahydrocarbazole, a compound known for its diverse applications in organic synthesis and medicinal chemistry. The presence of both ethyl and fluoro substituents on the carbazole ring enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole typically involves multi-step organic reactions. One common method is the fluorination of 2,3,4,9-tetrahydro-1H-carbazole followed by ethylation. The reaction conditions often include the use of fluorinating agents such as Selectfluor and ethylating agents like ethyl iodide under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of carbazole derivatives followed by selective fluorination and ethylation. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole-1-ones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluoro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted carbazoles, carbazole-1-ones, and dihydrocarbazoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The fluoro substituent enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, resulting in its observed pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydrocarbazole: A non-fluorinated analog with similar structural features but different chemical properties.
8-fluoro-2,3,4,9-tetrahydro-1H-carbazole: Lacks the ethyl group, making it less versatile in certain applications.
Uniqueness
The presence of both ethyl and fluoro substituents in 3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole makes it unique compared to its analogs. These substituents enhance its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H16FN |
|---|---|
Molecular Weight |
217.28 g/mol |
IUPAC Name |
3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C14H16FN/c1-2-9-6-7-13-11(8-9)10-4-3-5-12(15)14(10)16-13/h3-5,9,16H,2,6-8H2,1H3 |
InChI Key |
MLIIZFFORAKKLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)C3=C(N2)C(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[5-(Chloromethyl)-4-methyl-1,3-thiazol-2-yl]pyridinehydrochloride](/img/structure/B13483333.png)
![tert-butyl N-[(2-chloropyridin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13483348.png)


![rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid](/img/structure/B13483369.png)

![6-Methoxyspiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13483384.png)
